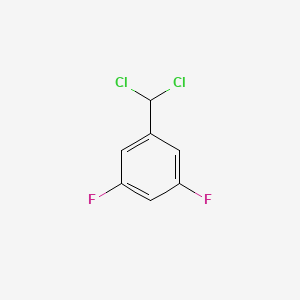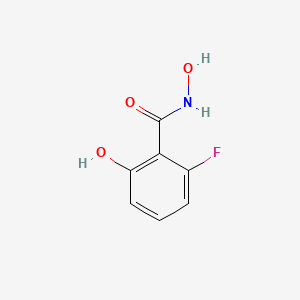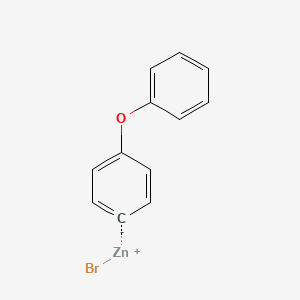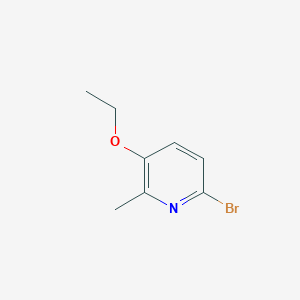
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane; 99+% Electrolyte solvent ANL-2SM3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane” is a type of organosilicon electrolyte . It offers low flammability and high electrochemical and thermal stability compared to commonly used carbonate-based electrolytes . This makes it suitable for lithium-ion battery applications .
Chemical Reactions Analysis
This compound has been used as an electrolyte in a fluoride shuttle battery (FSB) system . The reaction potential of BiF3/Bi0 was found to be -0.225 V vs. a standard hydrogen electrode (SHE) in this compound .Scientific Research Applications
Electrolyte Applications in Energy Storage
Fluoride Shuttle Batteries
The siloxane-based liquid electrolyte, 2,2,4,4-tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane, of the silsesquioxane family, was explored as an electrolyte in fluoride shuttle batteries (FSB). This study highlighted the potential of siloxane-based electrolytes to enhance the thermal and electrochemical stability of FSBs, promising for applications at elevated temperatures (Kucuk, Yamanaka, & Abe, 2020).
Enhancement of Material Properties through Chemical Synthesis
Polymer Electrolytes for Lithium Batteries
Research into oligo(ethylene oxide)-functionalized trialkoxysilanes revealed novel compounds synthesized through hydrosilylation reactions. These compounds, when used as electrolyte solvents, demonstrated commercial viability with promising ionic conductivities and wide electrochemical windows for high-voltage lithium-ion batteries applications. This indicates a potential for their use in developing advanced electrolytes for energy storage systems (Qin, Wang, Mai, Tang, & Zhao, 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that organosilicon compounds like this one are often used in the manufacturing of batteries .
Mode of Action
Organosilicon compounds are generally known for their low flammability and high electrochemical and thermal stability , which makes them suitable for use in lithium-ion battery applications .
Biochemical Pathways
In the context of battery manufacturing, organosilicon compounds can influence the electrochemical reactions that occur within the battery .
Result of Action
The result of the action of this compound is primarily observed in its contribution to the performance of lithium-ion batteries . Its high thermal and electrochemical stability can enhance the safety and efficiency of these batteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect its thermal stability and, consequently, its performance in battery applications .
properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-dimethyl-trimethylsilyloxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O5Si2/c1-16-9-10-18-13-14-19-12-11-17-8-7-15-22(5,6)20-21(2,3)4/h7-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCJJSABGRLAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC[Si](C)(C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

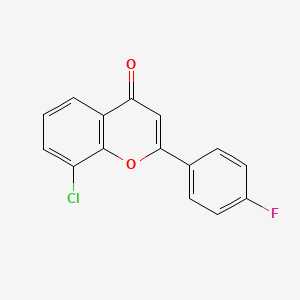
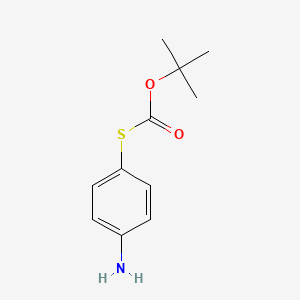
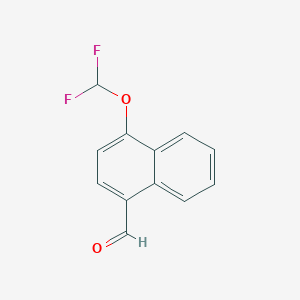

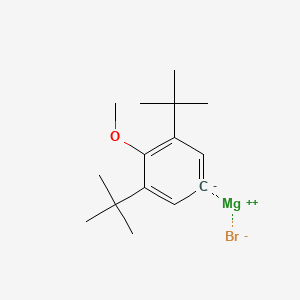

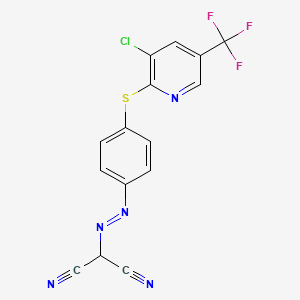
![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)

